molecular formula C11H12F3NO2 B6593969 (r)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate CAS No. 881995-69-3

(r)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate

Cat. No. B6593969
CAS RN: 881995-69-3
M. Wt: 247.21 g/mol
InChI Key: AWFWTEYDIPQVSG-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of “®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate” is not explicitly detailed in the sources I found .


Molecular Structure Analysis

The molecular structure of “®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate” is represented by the InChI code 1S/C11H12F3NO2.ClH/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12;/h3,5,7H,2,4,15H2,1H3;1H/t7-;/m1./s1 .


Chemical Reactions Analysis

The chemical reactions involving “®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate” are not explicitly detailed in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate” include a molecular weight of 283.68 . It is a solid at room temperature .

Scientific Research Applications

Solubility and Thermodynamics

Research by Fan et al. (2016) focused on the solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in various solvents and binary mixtures, highlighting the impact of temperature on solubility. Their study provides essential data for the compound's purification and application in synthetic processes, employing thermodynamic models to describe the solubility behavior accurately Fan, Yang, Guo, Hao, Li, Yang, & Hu, 2016.

Synthetic Pathways

Fıstıkçı et al. (2012) developed an enantioselective synthesis method for (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a key synthon in producing sitagliptin and its derivatives. This research provides a new route for synthesizing this important intermediate, showcasing the application of palladium-catalyzed coupling and l-proline-catalyzed reactions Fıstıkçı, Gundogdu, Aktaş, SeÇen, Şahin, Altundas, & Kara, 2012.

Enzymatic Catalysis

Roda et al. (2022) presented the development of a PluriZyme with integrated transaminase and hydrolase activities, capable of catalyzing cascade reactions. This enzyme efficiently converts methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate into 3-(R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid, underlining the potential of enzyme engineering in synthesizing pharmaceutical intermediates Roda, Fernandez-Lopez, Benedens, Bollinger, Thies, Schumacher, Coscolín, Kazemi, Santiago, Gertzen, Gonzalez-Alfonso, Plou, Jaeger, Smits, Ferrer, & Guallar, 2022.

Enzymatic Synthesis of Intermediates

Hou et al. (2016) explored a novel enzymatic route to synthesize a sitagliptin intermediate using an aminotransferase, demonstrating the biocatalytic performance of different substrates. This study illustrates the role of enzymatic processes in pharmaceutical synthesis, particularly in overcoming challenges related to product inhibition and reaction efficiency Hou, Deng, Ma, & Liu, 2016.

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in the synthesis of sitagliptin , a drug used for the treatment of type 2 diabetes . Sitagliptin primarily targets the Dipeptidyl Peptidase-4 (DPP-4) enzyme, which plays a crucial role in glucose metabolism .

Mode of Action

Considering its use in the synthesis of sitagliptin , we can infer that it may contribute to the inhibition of the DPP-4 enzyme. This inhibition increases the levels of incretin hormones, enhancing the secretion of insulin, and suppressing the release of glucagon .

Biochemical Pathways

As an intermediate in the synthesis of sitagliptin , it is likely involved in the incretin metabolic pathway. Incretin hormones, such as GLP-1 and GIP, are released into the blood by the intestine in response to food intake. They stimulate insulin secretion from pancreatic β-cells, inhibit glucagon secretion from α-cells, and slow gastric emptying .

Pharmacokinetics

As an intermediate in drug synthesis, its pharmacokinetic properties would be significantly altered during the synthesis process, and the final drug product (eg, Sitagliptin) would have its own unique pharmacokinetic profile .

Result of Action

As an intermediate in the synthesis of sitagliptin , it contributes to the overall hypoglycemic effect of the final drug product. Sitagliptin, by inhibiting DPP-4, increases the levels of incretin hormones, leading to enhanced insulin secretion, suppressed glucagon release, and ultimately, a decrease in blood glucose levels .

Action Environment

As an intermediate in drug synthesis, its stability and reactivity under various conditions would be crucial considerations in the manufacturing process .

Safety and Hazards

The safety information for “®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 .

Future Directions

The future directions for the study and application of “®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate” are not explicitly detailed in the sources I found .

properties

IUPAC Name

methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5,7H,2,4,15H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFWTEYDIPQVSG-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC1=CC(=C(C=C1F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](CC1=CC(=C(C=C1F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

881995-69-3
Record name (R)-Sitagliptin methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881995693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-SITAGLIPTIN METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5P7N9X4XU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The methyl(Z)-3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate (350.0 gm, 1.42 mol) (28) was charged in methanol (10.0 vol, 3.5 Ltr) at 25-30° C. and the reaction was stirred for 10-15 minutes to give a clear solution. To the clear pale yellow solution, controlled addition of sulphuric acid (70.0 ml, 0.2 vol) was done at 0 to −10° C. and the clear solution was stirred for 10-15 minutes at 0 to −10° C. After 10-15 minutes stirring at 0 to −10° C., sodium cyanoborohydride (2.0 eq, 170.0 gm) was charged in 10 lots. The clear white suspension was stirred at 0 to −10° C. for 2 hours. The methanol was distilled completely at 45-50° C. under reduced pressure to give a pale yellow residue. The pale yellow residue was further treated with a 1:1 mixture of 35% hydrochloric acid:water at 0-5° C. to give pH 2. The suspension was stirred at 0-5° C. for 10-15 minutes and the suspension was further basified by using 20% sodium carbonate to give pH 8-9. The product was extracted in ethyl acetate (2×10.0 vol, 2×3.5 Ltr). The combined ethyl acetate layers were washed with water (3×10.0 vol, 3×3.5 Ltr). The product was isolated by distillation of the ethyl acetate to give a pale yellow coloured oil.
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
170 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.